4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a thiazinane ring with a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 2-(2-bromoethyl)pyridine with 1,4-thiazinane 1,1-dioxide under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazinane derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazinane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their pharmacological activities, including antifibrotic properties.
Uniqueness
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other pyridine-containing compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)9-7-13(8-10-16)6-4-11-3-1-2-5-12-11/h1-3,5H,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZGNAQMRUNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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